

# 4-Chloro-6-methylthieno[2,3-d]pyrimidine solubility data

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## Compound of Interest

Compound Name: 4-Chloro-6-methylthieno[2,3-d]pyrimidine

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An In-Depth Technical Guide Solubility Profile of **4-Chloro-6-methylthieno[2,3-d]pyrimidine**:  
A Framework for Preclinical Assessment

## Abstract

**4-Chloro-6-methylthieno[2,3-d]pyrimidine** stands as a significant heterocyclic scaffold in medicinal chemistry, primarily explored for its potential in developing novel kinase inhibitors and other therapeutic agents.[1] As with any promising new chemical entity (NCE), a thorough understanding of its physicochemical properties is paramount for successful preclinical and clinical development. Poor aqueous solubility is a leading cause of failure for many NCEs, leading to challenges in formulation, unreliable results in biological assays, and poor bioavailability.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the solubility of **4-Chloro-6-methylthieno[2,3-d]pyrimidine**. It moves beyond mere data points to explain the causality behind experimental choices, offering robust, self-validating protocols for determining both thermodynamic and kinetic solubility.

## Core Concepts: Understanding the 'Why' Behind Solubility Testing

The journey of a drug candidate from discovery to market is critically dependent on its ability to be absorbed and distributed effectively, which fundamentally relates to its solubility.[4] For a

molecule like **4-Chloro-6-methylthieno[2,3-d]pyrimidine**, understanding its dissolution behavior is not just a checkbox exercise; it dictates formulation strategies, dose selection, and the overall viability of the development program.<sup>[3][5]</sup>

## Physicochemical Identity of the Target Compound

Before embarking on experimental assessment, it is crucial to establish the compound's basic identity.

Property	Value	Source
IUPAC Name	4-chloro-6-methylthieno[2,3-d]pyrimidine	-
CAS Number	106691-21-8	[6]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClN <sub>2</sub> S	[6]
Molecular Weight	184.65 g/mol	[6][7]
Melting Point	88-91°C	[7]
Predicted pKa	0.56 ± 0.40	[7]
Predicted LogP	2.12	[8]

The predicted LogP value suggests a lipophilic nature, hinting that the compound is likely to be poorly soluble in water, a characteristic often described as "brick dust" and placing it into the Biopharmaceutics Classification System (BCS) Class II or IV.<sup>[4]</sup> The low predicted pKa indicates it is a very weak base, and its solubility will likely not increase significantly in the acidic environment of the stomach.<sup>[9]</sup>

## Thermodynamic vs. Kinetic Solubility: Two Sides of the Same Coin

In drug discovery, solubility is assessed in two distinct but complementary ways: thermodynamic and kinetic.

- **Thermodynamic (Equilibrium) Solubility:** This is the "true" solubility, representing the maximum concentration of a compound in a saturated solution at equilibrium with an excess of the solid substance.<sup>[4]</sup> It is the gold standard for lead optimization and formulation development, as it measures the solubility of the most stable crystalline form of the drug.<sup>[2]</sup> This value is typically determined using the shake-flask method over an extended period (e.g., 24 hours or more) to ensure equilibrium is reached.<sup>[2][9]</sup>
- **Kinetic Solubility:** This measurement is crucial for the early stages of drug discovery, especially in high-throughput screening (HTS) environments where speed and low compound consumption are essential.<sup>[10][11]</sup> It measures the concentration at which a compound, rapidly dissolved from a concentrated DMSO stock solution, begins to precipitate in an aqueous buffer.<sup>[4][12]</sup> Kinetic solubility often overestimates thermodynamic solubility because it can reflect the solubility of amorphous or metastable forms, but it is invaluable for ranking compounds and ensuring the reliability of in vitro biological assays.<sup>[2][10]</sup>

## Experimental Framework: Protocols for Robust Solubility Determination

The following protocols are designed to be self-validating systems, providing accurate and reproducible data for decision-making in a drug development pipeline.

### Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This method is the definitive approach for establishing the equilibrium solubility of **4-Chloro-6-methylthieno[2,3-d]pyrimidine**.

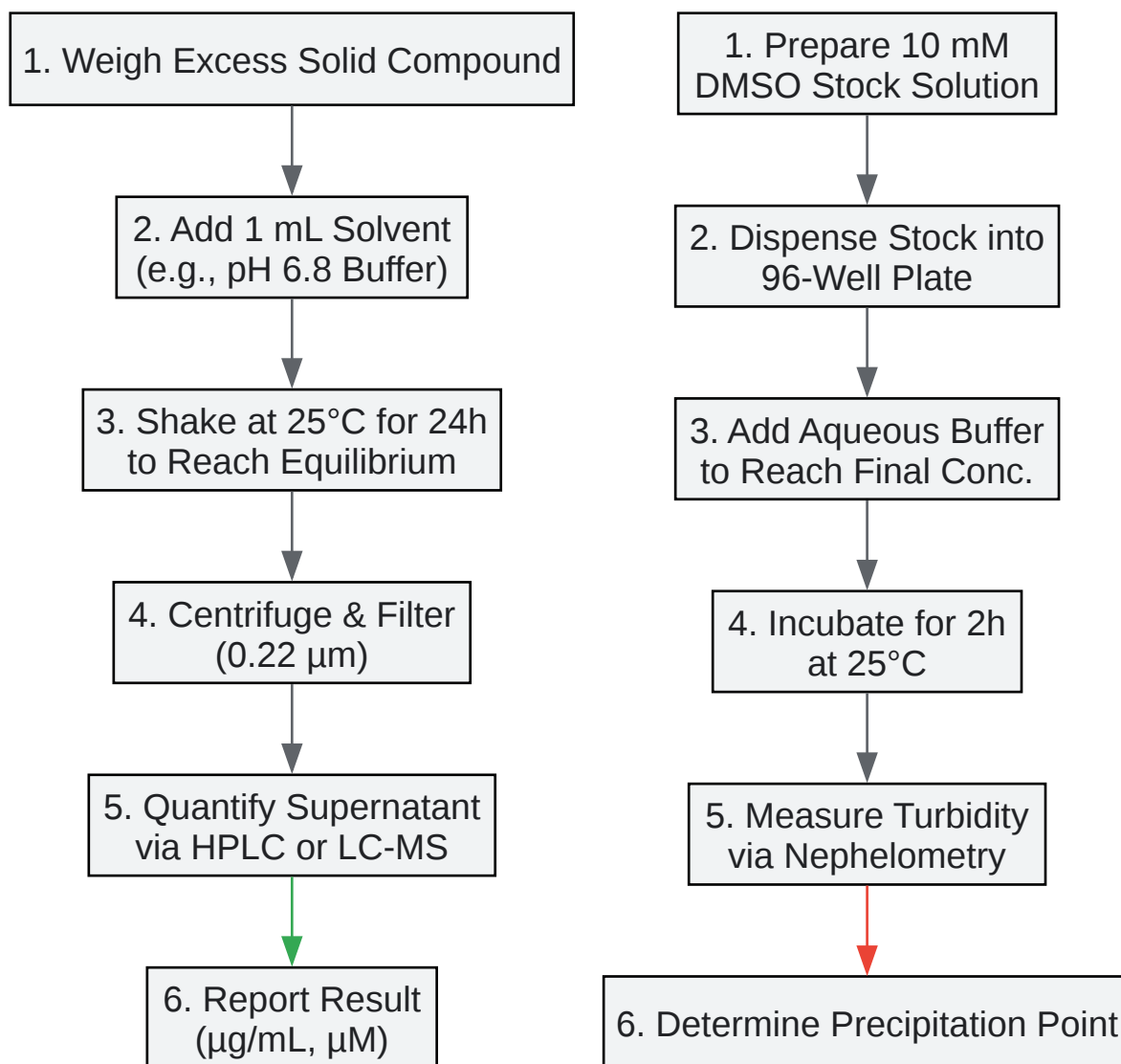
**Objective:** To determine the saturation concentration of the compound in various aqueous and organic media at a controlled temperature.

**Causality:** By adding an excess of the solid compound and allowing sufficient time for equilibration (typically 24 hours), we ensure that the measurement reflects the true solubility of the most stable solid form, which is critical for predicting in vivo dissolution and for developing stable formulations.<sup>[2][9]</sup>

**Methodology:**

- Preparation: Accurately weigh approximately 1-2 mg of solid **4-Chloro-6-methylthieno[2,3-d]pyrimidine** into separate glass vials.
- Solvent Addition: Add 1 mL of the desired solvent (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer, water, ethanol) to each vial. Ensure excess solid remains visible.
- Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach thermodynamic equilibrium.<sup>[12]</sup>
- Sample Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the excess solid reliably; this is best achieved by centrifuging the sample and filtering the supernatant through a 0.22 µm syringe filter.<sup>[9][12]</sup>
- Quantification:
  - Prepare a series of calibration standards of the compound in the analysis solvent (e.g., acetonitrile/water).
  - Dilute the filtered supernatant with the analysis solvent to fall within the range of the calibration curve.
  - Analyze the standards and the sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration.
- Reporting: Express the solubility in µg/mL and µM.

Workflow Visualization: Thermodynamic Solubility



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